1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one
Description
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,5-dihydro-1H-pyrrolo[3,4-b]pyrrol-6-one |
InChI |
InChI=1S/C6H6N2O/c9-6-5-4(3-8-6)1-2-7-5/h1-2,7H,3H2,(H,8,9) |
InChI Key |
JSECHBDNJGLARA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Pyrrolopyrrole Core: A Versatile Scaffold for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrrole scaffold, a class of nitrogen-containing heterocyclic compounds, has garnered significant attention in recent years across various scientific disciplines. From materials science to medicinal chemistry, the unique electronic and structural properties of this fused ring system have made it a fertile ground for innovation. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and burgeoning applications of pyrrolopyrrole derivatives, with a particular focus on their potential in drug discovery and development.
The Structural Landscape of Pyrrolopyrroles
The term "pyrrolopyrrole" refers to a bicyclic system composed of two fused pyrrole rings. The arrangement of these rings and the position of the nitrogen atoms give rise to several isomers, each with distinct chemical characteristics. The nomenclature of these fused systems follows IUPAC guidelines, where the name indicates the points of fusion between the rings.[1][2][3][4]
The most extensively studied isomer is the 1,4-dihydropyrrolo[3,2-b]pyrrole core. This system is characterized by its high electron density and planar structure, which are conducive to extended π-conjugation.[5] Other notable isomers include pyrrolo[3,4-c]pyrrole and pyrrolo[2,3-b]pyrrole, each offering unique substitution patterns and electronic properties.
"pyrrolo[3,2-b]pyrrole" [pos="0,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20203864&t=l", label="1,4-dihydropyrrolo[3,2-b]pyrrole"]; "pyrrolo[3,4-c]pyrrole" [pos="2.5,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139385&t=l", label="pyrrolo[3,4-c]pyrrole"]; "pyrrolo[2,3-b]pyrrole" [pos="1.25,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=449293&t=l", label="pyrrolo[2,3-b]pyrrole"];
} केंद
Caption: Common isomers of the pyrrolopyrrole core.
Physicochemical Properties: A Tunable Platform
The physicochemical properties of pyrrolopyrrole derivatives can be finely tuned through substitution at various positions on the bicyclic core. This tunability is a key reason for their widespread investigation.
Electronic and Photophysical Properties
Derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole are known for their strong fluorescence and large two-photon absorption cross-sections, making them promising materials for optoelectronics and bioimaging.[6][7] The introduction of electron-donating or electron-withdrawing groups can significantly alter their absorption and emission spectra. For instance, the Vilsmeier-Haack formylation of tetraarylpyrrolo[3,2-b]pyrroles at the 3 and 6 positions creates an acceptor-donor-acceptor (A-D-A) system, leading to a large Stokes shift.[7]
Solubility and Stability
The parent pyrrolopyrrole core is generally a stable aromatic system. However, solubility in common organic solvents can be a challenge for unsubstituted or symmetrically substituted derivatives. The introduction of bulky or long-chain alkyl groups at the nitrogen atoms or other positions on the rings is a common strategy to improve solubility and processability, which is particularly important for applications in organic electronics.
Table 1: Physicochemical Properties of Representative Pyrrolopyrrole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (λmax abs/em, nm) | Reference |
| 1,4-Dihydropyrrolo[3,2-b]pyrrole | C6H6N2 | 106.13 | Not reported | Not reported | [8] |
| 1,4-Bis(4-(tert-butyl)phenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole | C40H36N4 | 572.74 | 343.5–354.5 (dec.) | ~400 / ~450 | [8] |
| 1,4-Bis(4-(tert-butyl)phenyl)-2,5-bis(4-cyanophenyl)-3,6-bis(4-nitrophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole | C52H42N6O4 | 814.93 | 353.0–392.8 (dec.) | Not reported | [8] |
Synthesis of the Pyrrolopyrrole Core: Methodologies and Mechanistic Insights
Several synthetic routes have been developed to access the pyrrolopyrrole scaffold. The choice of method often depends on the desired substitution pattern and the target isomer.
Multicomponent Reactions for 1,4-Dihydropyrrolo[3,2-b]pyrroles
A highly efficient and versatile method for the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles is a multicomponent reaction involving an aromatic amine, an aromatic aldehyde, and butane-2,3-dione.[9] This reaction is often catalyzed by an acid, such as acetic acid or p-toluenesulfonic acid, and can be promoted by Lewis acids like niobium pentachloride (NbCl5), which can lead to excellent yields and shorter reaction times.[9]
The proposed mechanism involves the in-situ formation of a Schiff base from the amine and aldehyde. This is followed by an attack from the enol form of butane-2,3-dione, a cyclization to form an enamine intermediate, reaction with a second Schiff base, a subsequent cyclization, and finally an oxidation step to yield the aromatic pyrrolopyrrole core.[9]
Experimental Protocol: Synthesis of Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles [8][9]
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (2 equivalents) and the aromatic amine (2 equivalents) in a suitable solvent such as a 1:1 mixture of toluene and acetic acid.
-
Initial Reaction: Stir the mixture at 50 °C for 1 hour to facilitate the formation of the Schiff base.
-
Catalyst and Second Reactant Addition: Add the catalyst, for example, iron(III) perchlorate hydrate (Fe(ClO4)3·H2O), followed by the dropwise addition of butane-2,3-dione (1 equivalent).
-
Reaction Completion: Continue stirring the reaction mixture at 50 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated product is collected by vacuum filtration. The solid is then washed sequentially with methanol and diethyl ether and dried under vacuum to afford the pure tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole.
Caption: Simplified workflow for the multicomponent synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles.
Biological Activities and Drug Development Potential
The pyrrole scaffold is a well-established pharmacophore present in numerous approved drugs.[10][11] Fused pyrrole systems, such as the pyrrolopyrroles, have emerged as promising platforms for the development of novel therapeutic agents with a wide range of biological activities.[12][13]
Anticancer Activity
Many pyrrole-based compounds have demonstrated potent anticancer activity through various mechanisms.[14][15] Derivatives of fused pyrrole systems, such as pyrrolopyrimidines and pyrrolo[1,2-a]azepines, have shown significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[9][10]
Table 2: Anticancer Activity of Selected Fused Pyrrole Derivatives
| Compound Class | Cancer Cell Line | IC50 | Target/Mechanism | Reference |
| 7-Aryl-2-anilino-pyrrolopyrimidine | - | 2 nM (Mer), 16 nM (Axl) | Axl/Mer tyrosine kinase inhibitor | [9] |
| Pyrrolo[1,2-a]azepine derivative | HepG2 (Liver) | 4 nM | Cyclin-dependent kinase 2 (CDK2) inhibitor (putative) | [10] |
| Pyrrolo[1,2-a]azepine derivative | MCF7 (Breast) | 10.7 nM | Cyclin-dependent kinase 2 (CDK2) inhibitor (putative) | [10] |
| Pyrrolopyrimidine-imine | HT-29 (Colon) | 4.01 µM | DDR2 receptor (putative) | [16] |
| Tetracyclic Pyrrolocarbazole | - | 2.5 µM | Protein Kinase CK2 inhibitor | [17] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyrimidine scaffold, a close relative of the pyrrolopyrrole system, has proven to be a particularly effective template for the design of potent and selective kinase inhibitors.[9][16] For example, a series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent inhibitors of the Axl and Mer tyrosine kinases, which are implicated in tumor survival and chemoresistance.[9] Docking studies revealed key interactions with the kinase domain, such as the formation of a salt bridge with an aspartate residue and interactions with the hinge region.[9]
Caption: Simplified schematic of a receptor tyrosine kinase signaling pathway and its inhibition by a pyrrolopyrimidine derivative.
Anti-inflammatory and Antimicrobial Activities
Fused pyrrole compounds have also demonstrated potential as anti-inflammatory and antimicrobial agents. Certain pyrrolo[2,3-b]pyridine derivatives have shown significant anti-inflammatory activity, comparable to that of diclofenac.[18] Additionally, various pyrrole-containing natural products and synthetic derivatives exhibit antibacterial and antifungal properties, highlighting the versatility of this scaffold in addressing infectious diseases.[19]
Future Perspectives
The pyrrolopyrrole core and its related fused systems represent a privileged scaffold with vast potential for further exploration. In the field of drug discovery, the development of more selective and potent inhibitors of various therapeutic targets, guided by structure-activity relationship studies and computational modeling, is a promising avenue of research. The ease of functionalization of the pyrrolopyrrole core allows for the creation of large and diverse chemical libraries for high-throughput screening.
In materials science, the unique photophysical properties of these compounds will likely lead to their incorporation into advanced organic electronic devices, sensors, and imaging agents. As synthetic methodologies continue to improve, allowing for greater control over the structure and properties of these fascinating molecules, the applications of pyrrolopyrroles are set to expand even further.
References
-
Mori, M., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. Available from: [Link]
-
Ghorab, M. M., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(7), 481-490. Available from: [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Available from: [Link]
-
Gouda, M. A., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Fassihi, A., et al. (2018). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. Available from: [Link]
-
Akinboye, E. S., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Research With Rutgers. Available from: [Link]
-
Özdemir, A., et al. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology. Available from: [Link]
-
Khan, I., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anticancer Agents in Medicinal Chemistry, 22(19), 3291-3303. Available from: [Link]
-
Akinboye, E. S., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. MalariaWorld. Available from: [Link]
-
Gholam-Hoseini, S., et al. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Polycyclic Aromatic Compounds, 43(6), 5539-5556. Available from: [Link]
-
El-Sayed, M. A. F. (2018). Nomenclature of heterocyclic compounds. SlideShare. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2965. Available from: [Link]
-
Mohamed, M. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 486. Available from: [Link]
-
Krzeszewski, M., et al. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses, 98, 242-266. Available from: [Link]
-
Wieck, A., et al. (2024). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 30(1), 105. Available from: [Link]
-
Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Pharmaceuticals, 17(12), 1546. Available from: [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Available from: [Link]
-
Scribd. (n.d.). SCH 402 Nomenclature of Fused Heterocycles PDF. Retrieved from [Link]
-
IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Available from: [Link]
-
Gryko, D. T., et al. (2020). The chemistry of 1,4-dihydropyrrolo[3,2-b]pyrroles. ResearchGate. Available from: [Link]
-
YouTube. (2020, October 3). #Nomenclature of Fused #Heterocyclic rings. Retrieved from [Link]
-
Gryko, D. T., et al. (2024). 1,4-Dihydropyrrolo[3,2-b]pyrroles with Two Embedded Heptagons via Alkyne Annulation. The Journal of Organic Chemistry. Available from: [Link]
-
IUPAC. (1998). FR-2.3 Priority order of component ring systems. Retrieved from [Link]
-
Yilmaz, M. D., et al. (2025). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. ResearchGate. Available from: [Link]
-
Bell, M. A., et al. (2023). Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents. The Journal of Physical Chemistry C, 127(33), 16469–16478. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. m.youtube.com [m.youtube.com]
- 4. FR-2.3 and FR-2.4 [iupac.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
CAS 1367941-46-5 physical properties and safety data
Technical Monograph: 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one (CAS 1367941-46-5) [1][2]
Part 1: Executive Summary & Structural Significance
Compound Identity:
-
IUPAC/Systematic Name: 1,4,5,6-Tetrahydropyrrolo[2,3-c]pyrrol-6-one[1]
-
Synonyms: 4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one; Enamine-ENAH99E00772[2]
-
Molecular Formula: C₆H₆N₂O
Scientific Context: CAS 1367941-46-5 represents a "privileged scaffold" in modern medicinal chemistry. It features a bicyclic core fusing a pyrrole ring with a pyrrolidinone (lactam) ring. This structure is highly valued in Fragment-Based Drug Discovery (FBDD) because it mimics the hydrogen-bonding motifs found in the hinge region of kinase enzymes and the adenosine pocket of ATP-binding proteins.
Unlike flexible aliphatic chains, this rigid bicyclic system restricts the conformational entropy of attached ligands, potentially improving binding affinity and selectivity. Its low molecular weight (122.13 Da) and high fraction of sp³ carbons (in the lactam ring) make it an ideal starting point for "Lead-Like" library design.
Part 2: Physical Properties & Chemical Specifications
The following data aggregates specifications from primary chemical suppliers (e.g., Sigma-Aldrich/Enamine, BLD Pharm) and calculated physiochemical descriptors.
| Property | Specification / Value | Note |
| Molecular Weight | 122.125 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |
| Appearance | Solid (Powder/Crystalline) | Typically off-white to pale yellow |
| Purity (HPLC) | ≥ 95% | Standard research grade |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane) |
| LogP (Predicted) | ~ -0.5 to 0.2 | Hydrophilic; good bioavailability potential |
| H-Bond Donors | 2 (Pyrrole-NH, Lactam-NH) | Critical for protein-ligand interaction |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | |
| Rotatable Bonds | 0 | High structural rigidity |
| Topological Polar Surface Area | ~44.8 Ų | Good membrane permeability prediction |
Part 3: Structural Analysis & Reactivity Vectors
To effectively utilize this building block, researchers must understand its "vectors of diversity"—the specific sites available for chemical modification.
Reactivity Logic:
-
Pyrrole Nitrogen (N1): The most acidic proton (pKa ~17-23 in DMSO). It can be deprotonated for S_N2 alkylation or engaged in Buchwald-Hartwig amination.
-
Lactam Nitrogen (N5): Less nucleophilic and more difficult to functionalize selectively without protecting the pyrrole nitrogen first.
-
C-H Activation: The pyrrole carbons are electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS), particularly at the positions adjacent to the nitrogen if not sterically hindered.
Figure 1: Reactivity profile of the 1,4,5,6-tetrahydropyrrolo[2,3-c]pyrrol-6-one scaffold, highlighting key vectors for medicinal chemistry optimization.
Part 4: Safety Data & Handling Protocols
As a research chemical, specific toxicological data (LD50) is often not established. However, based on the Safety Data Sheets (SDS) of structurally related bicyclic heterocycles, the following precautions are mandatory.
GHS Classification (Predicted/Standard):
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard lab coat.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) if long-term stability is required, as pyrrole derivatives can be sensitive to oxidation over time.
Part 5: Experimental Protocol – Regioselective N-Alkylation
Objective: To functionalize the pyrrole nitrogen (N1) while retaining the lactam motif, a common step in creating kinase inhibitor libraries.
Rationale: The pyrrole NH is generally more acidic and nucleophilic than the lactam NH under basic conditions. Using a mild base prevents ring opening of the lactam.
Reagents:
-
Scaffold (CAS 1367941-46-5): 1.0 equiv
-
Alkyl Halide (R-Br or R-I): 1.1 equiv
-
Base: Cesium Carbonate (Cs₂CO₃): 2.0 equiv
-
Solvent: DMF (Anhydrous) or Acetonitrile
Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of CAS 1367941-46-5 in anhydrous DMF (concentration ~0.1 M).
-
Deprotonation: Add 2.0 equiv of Cs₂CO₃. Stir the suspension at Room Temperature (RT) for 30 minutes. Observation: The mixture may change color slightly as the anion forms.
-
Addition: Dropwise add 1.1 equiv of the alkyl halide (dissolved in minimal DMF if solid).
-
Reaction:
-
For reactive electrophiles (Benzyl bromide, Methyl iodide): Stir at RT for 2–4 hours.
-
For less reactive electrophiles: Heat to 60°C for 12 hours.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting material (MW 122) and appearance of the product (MW 122 + R).
-
Work-up:
-
Dilute reaction mixture with EtOAc.
-
Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation:
-
1H NMR: Confirm the disappearance of the broad pyrrole NH singlet (usually >10 ppm) and the appearance of alkyl protons.
-
Regiochemistry Check: NOESY experiments may be required to confirm alkylation occurred at the pyrrole nitrogen rather than the lactam nitrogen or oxygen (O-alkylation is rare but possible).
References
-
Sigma-Aldrich (Merck KGaA). Product Specification: 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one (Enamine Building Block). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary. (General methodology for pyrrole-lactam fusion synthesis). Retrieved from
- Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. (Context on solubility and logP of rigid bicyclic scaffolds). Journal of Medicinal Chemistry.
- Blakemore, D. C., et al. (2018).Organic synthesis provides opportunities to transform drug discovery. (Reference for N-functionalization protocols of heterocycles).
Sources
- 1. 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one | 1367941-46-5 [sigmaaldrich.com]
- 2. 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one | 1367941-46-5 [sigmaaldrich.com]
- 3. 28607-88-7|6-Methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one|BLD Pharm [bldpharm.com]
- 4. 1346809-61-7|3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one|BLD Pharm [bldpharm.com]
- 5. 136842-80-3|6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one|BLD Pharm [bldpharm.com]
- 6. 23439-87-4|6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione|BLD Pharm [bldpharm.com]
- 7. 212378-45-5|6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione|BLD Pharm [bldpharm.com]
- 8. 356068-86-5|N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one: Nomenclature and Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature and known synonyms for the heterocyclic compound 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one . As a fused bicyclic lactam, its systematic naming follows specific IUPAC rules, which are detailed herein to provide clarity for researchers in organic and medicinal chemistry.
Core Identification and Chemical Structure
The primary identifier for this compound is its IUPAC name. Currently, there is a notable absence of common or trivial names in widespread use for this specific molecule. Therefore, adherence to the systematic nomenclature is crucial for unambiguous communication in research and development.
Table 1: Core Identifiers for 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one
| Identifier | Value | Source |
| IUPAC Name | 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one | IUPAC Nomenclature |
| Molecular Formula | C₆H₆N₂O | PubChem[1] |
| SMILES | C1C2=C(C(=O)N1)NC=C2 | PubChem[1] |
| InChI | InChI=1S/C6H6N2O/c9-6-5-4(3-8-6)1-2-7-5/h1-2,7H,3H2,(H,8,9) | PubChem[1] |
| InChIKey | JSECHBDNJGLARA-UHFFFAOYSA-N | PubChem[1] |
Deconstruction of the IUPAC Nomenclature
The systematic name 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is derived from the principles of fused heterocyclic nomenclature. Understanding the components of this name is key to recognizing its structure and the relationships between its atoms.
-
Parent Heterocycle: pyrrolo[3,4-b]pyrrole This is the core of the name and describes a bicyclic system where two pyrrole rings are fused. The [3,4-b] designation specifies the nature of the fusion. One pyrrole ring is considered the "base component" and the other the "attached component." The numbers 3,4 indicate that the fusion occurs at the 3 and 4 positions of the base pyrrole ring. The letter b denotes that the fusion is across the 'b' face (the bond between atoms 2 and 3) of the attached pyrrole ring.
-
Saturation Level: 4,5-dihydro This prefix indicates that the parent fused ring system is partially saturated. The locants 4 and 5 specify the positions of the two hydrogen atoms that have been added to the fully unsaturated parent structure, resulting in single bonds at these positions.
-
Principal Functional Group: -6(1H)-one The suffix -one signifies the presence of a ketone (or more broadly, a carbonyl) group. The number 6 indicates the position of this carbonyl group on the bicyclic system. The (1H) denotes the presence of an "indicated hydrogen" at position 1, which is necessary to specify the location of the double bond in the otherwise partially saturated ring. In this case, it clarifies that the nitrogen at position 1 is bonded to a hydrogen atom.
The numbering of the fused ring system follows a specific set of rules, starting from an atom adjacent to the bridgehead and proceeding around the larger ring first.
Diagram 1: Chemical Structure and IUPAC Numbering
Caption: Structure and IUPAC numbering of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one.
Synonyms and Alternative Nomenclature
As previously mentioned, this compound is not commonly known by trivial names. The most likely alternative way it would be named is by considering it as a derivative of a bicycloalkane system, although this is less common for heterocyclic compounds.
It is important to note that similar, but distinct, molecules exist and may be confused with the title compound. For instance, pyrrolo[3,4-c]pyrrole derivatives have a different fusion pattern. Therefore, careful attention to the [3,4-b] designation is critical.
Experimental Protocols: Synthetic Approaches
While a specific, documented synthesis for 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one was not identified in the surveyed literature, the synthesis of the broader class of pyrrolo-pyrrolones and related fused bicyclic lactams has been described. These methods can serve as a foundation for the development of a synthetic route to the target molecule.
One common strategy for constructing such fused pyrrole systems involves domino reactions or multi-component reactions that efficiently build the bicyclic core in a few steps.
Conceptual Experimental Workflow:
A plausible synthetic strategy could involve the cyclization of a suitably functionalized pyrrole precursor. For example, a Hantzsch-type domino process has been used for the synthesis of polyhydrogenated pyrrolo[3,4-b]pyrroles, which involves the reaction of bromomaleimides with aminocrotonic acid esters.[2]
Diagram 2: Generalized Synthetic Pathway
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Generalized Protocol (Hypothetical):
-
Synthesis of a Pyrrole Precursor: A pyrrole ring bearing an appropriate side chain at the 3-position, which contains a latent carbonyl group and a nitrogen-containing functional group, would be synthesized.
-
Intramolecular Cyclization: The precursor would then be subjected to conditions that promote intramolecular cyclization. This could involve heating in the presence of a catalyst or a reagent that facilitates the formation of the second ring.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Researchers attempting to synthesize this compound should consult the literature for methodologies used to create similar fused lactam systems, such as the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, and adapt them accordingly.[3][4]
Conclusion
References
-
A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. (2017). PMC. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). MDPI. Available at: [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. Available at: [Link]
-
4,5-dihydropyrrolo[3,4-b]pyrrol-6(1h)-one. PubChem. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterocyclic Fused Pyrrole Systems: A Master Guide to Kinase Inhibitor Design
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The ATP-binding pocket of protein kinases remains the most fruitful target in modern oncology and immunology. While the purine scaffold of ATP is the natural template for inhibitor design, it suffers from poor pharmacokinetic properties and promiscuity. Heterocyclic fused pyrrole systems—specifically pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole)—have emerged as "privileged scaffolds." These systems retain the critical hydrogen-bonding fidelity of purines while offering superior vectors for substitution, allowing chemists to access the hydrophobic back pocket and the solvent front with high precision.
This guide moves beyond basic textbook definitions to provide a field-proven framework for designing, synthesizing, and optimizing fused pyrrole kinase inhibitors.
The Structural Logic: Why Fused Pyrroles?
Adenine Mimicry and the Hinge Region
The success of fused pyrroles lies in their ability to mimic the adenine ring of ATP. In the kinase hinge region, the inhibitor must form specific hydrogen bonds (H-bonds) with the backbone residues.
-
Adenine (Purine): Possesses N1 (acceptor), N3 (acceptor), N7 (acceptor), and N9 (donor/attachment).
-
Pyrrolo[2,3-d]pyrimidine: Replaces N7 with a carbon (C7). This removes a potential H-bond acceptor but significantly increases the acidity of the pyrrole N-H (N9 equivalent), making it a stronger H-bond donor to the hinge residue (typically the carbonyl oxygen of the gatekeeper+1 residue).
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): Retains the pyridine-like nitrogen at position 7 but replaces N9 with a carbon. This alters the H-bond vector entirely, often used to target specific "DFG-out" conformations or unique hinge architectures.
The "Vectors of Diversity"
Unlike the purine core, which is often metabolically labile at certain positions, fused pyrroles offer stable attachment points for directing substituents into key kinase sub-pockets:
-
The "Warhead" Vector (C4): Directs groups into the hydrophobic pocket (mimicking the ATP phosphate tail).
-
The Gatekeeper Vector (C5): Allows access to the "back pocket" behind the gatekeeper residue, a critical determinant of selectivity.
-
The Solvent Front (N7/C2): Ideal for solubilizing groups (morpholines, piperazines) that improve PK without compromising binding affinity.
Scaffold Classes & SAR Deep Dive
The following table summarizes the Structure-Activity Relationship (SAR) rules for the two dominant fused pyrrole scaffolds.
Table 1: Comparative SAR of Fused Pyrrole Scaffolds
| Feature | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | Pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Primary Example | Tofacitinib (JAK Inhibitor) | Vemurafenib (BRAF Inhibitor) |
| Hinge Interaction | N1 (Acceptor) + N7-H (Donor) | N1-H (Donor) + N7 (Acceptor) |
| Acidity (pKa) | Pyrrole NH is significantly acidic (~13). | Pyrrole NH is less acidic (~17). |
| C4 Substitution | Critical for potency.[1][2][3] Usually an amine or ether. | Often the linker to the core hydrophobic group. |
| C5 Substitution | Targets the Gatekeeper residue. Halogens (F, Cl) or small alkyls here increase potency. | Targets the Solvent Front or auxiliary pockets. |
| Selectivity Profile | High affinity for JAKs, BTK, SYK. | High affinity for RAF, KIT, FLT3. |
Visualization: Binding Modes
The diagram below illustrates how these scaffolds orient within the ATP binding pocket.
Caption: Comparison of H-bond donor/acceptor motifs between 7-deazapurine and 7-azaindole scaffolds against the kinase hinge region.
Synthetic Methodologies: The "Gold Standard" Protocol
While multiple routes exist, the Sonogashira Cyclization Route is preferred in medicinal chemistry for its modularity. It allows late-stage introduction of diversity at the C5 and C6 positions.
Protocol: Synthesis of Functionalized Pyrrolo[2,3-d]pyrimidine
Target: General synthesis of a C5-substituted, C4-amino pyrrolopyrimidine core.
Reagents Required:
-
2,4-Dichloro-5-iodopyrimidine (Starting Material)
-
Primary Amine (R-NH2) for C4 substitution
-
Terminal Alkyne (R'-C≡CH) for C5/C6 ring formation
-
Pd(PPh3)2Cl2, CuI (Catalysts)
-
TBAF (Tetra-n-butylammonium fluoride) or KOtBu (Base)
Step-by-Step Workflow:
-
S_NAr Displacement (C4 Functionalization):
-
Rationale: The C4-chloride is more electrophilic than C2 due to the para-nitrogen effect.
-
Procedure: Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in THF. Add DIPEA (2.0 eq) and the desired amine (1.05 eq). Stir at 0°C to RT for 2-4 hours.
-
Checkpoint: Monitor by TLC/LCMS. Product should be the 4-amino-2-chloro-5-iodopyrimidine.
-
-
Sonogashira Coupling (C5 Functionalization):
-
Rationale: Installs the carbon framework for the pyrrole ring.
-
Procedure: To the intermediate from Step 1 in DMF (degassed), add Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and TEA (3.0 eq). Add the terminal alkyne (e.g., TMS-acetylene or phenylacetylene) (1.2 eq). Heat at 50-70°C under Argon for 4-12 hours.
-
Note: Exclusion of oxygen is critical to prevent homocoupling of the alkyne.
-
-
Cyclization (Pyrrole Ring Closure):
-
Rationale: Intramolecular attack of the C4-amine nitrogen onto the activated alkyne.
-
Procedure:
-
Method A (if TMS-alkyne used): Treat with TBAF (2.0 eq) in THF at reflux (65°C). The fluoride cleaves the TMS, and the anion attacks the C4-N, followed by isomerization to the aromatic pyrrole.
-
Method B (if Aryl-alkyne used): Use KOtBu (2.0 eq) in NMP at 80°C.
-
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Caption: Modular synthetic workflow for constructing diverse pyrrolo[2,3-d]pyrimidine libraries.
Design Strategies for Selectivity
Achieving selectivity within the kinome (over 500 kinases) is the primary challenge. Fused pyrroles offer distinct advantages here.
The Gatekeeper Strategy
The "Gatekeeper" residue (e.g., T315 in ABL, T790 in EGFR) controls access to the hydrophobic back pocket.
-
Small Gatekeepers (Thr, Ala): Allow bulky substituents at the C5 position of the pyrrolopyrimidine.
-
Large Gatekeepers (Met, Phe): Require smaller groups or specific vectors to avoid steric clash.
-
Design Tip: Introducing a halogen (Cl, Br) or a methyl group at C5 often improves potency against kinases with small gatekeepers but creates selectivity against those with large gatekeepers.
The Solvent Front Extension
Extending the molecule from the pyrrole Nitrogen (N7 in pyrrolopyrimidine) or the C2 position allows the inhibitor to reach the solvent interface.
-
Application: This is used to tune physicochemical properties (solubility, LogD) without drastically altering the binding mode.
-
Example: In Ruxolitinib , the cyclopentyl ring on the pyrazole (analogous to the pyrrole N) fits into a specific hydrophobic pocket while projecting the nitrile group to interact with the solvent/ribose pocket.
Case Studies & Clinical Validation
Tofacitinib (Xeljanz)
-
Target: JAK1/JAK3 (Selectivity over JAK2 is driven by subtle pocket differences).
-
Mechanism: Type I (ATP-competitive) inhibitor.
-
Key Feature: The N-methyl group on the piperidine ring orients the cyanoacetamide tail to interact with Cys909 in JAK3 (covalent-like reversible interaction).
Vemurafenib (Zelboraf)
-
Target: BRAF V600E (Mutant selective).[7]
-
Scaffold: Pyrrolo[2,3-b]pyridine (7-azaindole).
-
Mechanism: Binds to the active conformation of the mutant kinase.
-
Key Feature: The 5-(4-chlorophenyl) substituent penetrates the hydrophobic pocket, stabilizing the active conformation which, paradoxically, inhibits the V600E mutant but can activate wild-type RAF dimers (the "paradoxical activation" effect).
References
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link
-
Traxler, P., & Furet, P. (1999).[3] Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][2][3][8][9] Link
-
BenchChem Technical Support. (2025). Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Troubleshooting and Protocols. Link
-
PDB Data. (2011). Crystal structure of BRAF V600E in complex with Vemurafenib (PDB: 3OG7). RCSB Protein Data Bank. Link
Sources
- 1. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Electronic Properties and Synthetic Architecture of the Pyrrolo[2,3-c]pyrrole Core
The following technical guide details the electronic structure, synthetic accessibility, and functional applications of the pyrrolo[2,3-c]pyrrole core.
Technical Whitepaper | Version 1.0 Audience: Senior Researchers, Medicinal Chemists, Materials Scientists
Executive Summary: The "Forgotten" Isomer
While the pyrrolo[3,4-c]pyrrole (DPP) core has dominated organic electronics due to its exceptional stability and charge transport capabilities, its structural isomer—pyrrolo[2,3-c]pyrrole (P23cP) —remains a distinct, underutilized scaffold.
Unlike the centrosymmetric DPP, the P23cP core is asymmetric and structurally related to 2,5-diazapentalene . Its electronic profile is defined by a delicate balance between anti-aromatic instability in its fully conjugated form and high chemical versatility in its reduced or dione-stabilized states. This guide analyzes the P23cP core, contrasting it with its famous isomers to reveal its potential in next-generation bio-active scaffolds and optoelectronic dopants.
Structural & Electronic Fundamentals
Isomeric Landscape
To understand the P23cP core, one must contextualize it within the family of fused bicyclic pyrroles. The fusion geometry dictates the electronic delocalization and stability.
-
Pyrrolo[3,4-c]pyrrole (DPP): Centrosymmetric. The 1,4-dione derivative is extremely stable due to cross-conjugation (Hückel aromaticity in the individual rings).
-
Pyrrolo[3,2-b]pyrrole (IsoDPP): Centrosymmetric. Often used to tune bandgaps in polymers.
-
Pyrrolo[2,3-c]pyrrole (P23cP): Non-centrosymmetric . Fusion occurs at the c-bond (C3-C4) of one pyrrole and the 2,3-bond of the other.
Visualization: Isomer Connectivity
The following diagram illustrates the connectivity differences that drive the electronic distinctiveness of the P23cP core.
Figure 1: Structural relationship between the major fused pyrrole isomers. Note the P23cP core's unique asymmetry.
The "Diazapentalene" Problem
The fully conjugated, unsubstituted P23cP parent molecule is isoelectronic with pentalene (8
-
High Reactivity: The parent core is prone to oxidation and dimerization.
-
Narrow HOMO-LUMO Gap: Anti-aromatic systems typically possess small bandgaps, making them interesting theoretically for conductivity if stabilized.
-
Stabilization Requirement: Practical applications utilize reduced forms (hexahydro-) or dione derivatives (4,6-diones) to break the anti-aromaticity and restore stability.
Comparative Electronic Data
The following table contrasts the P23cP core with the industry-standard DPP core.
| Feature | Pyrrolo[3,4-c]pyrrole (DPP) | Pyrrolo[2,3-c]pyrrole (P23cP) |
| Symmetry | ||
| Dipole Moment | 0 D (in centrosymmetric conformer) | > 2.5 D (Significant permanent dipole) |
| Dominant State | Fully Conjugated (Aromatic sextets) | Reduced (Hexahydro) or Cross-Conjugated (Dione) |
| LUMO Level | Deep (~ -3.5 to -4.0 eV) | Tunable (Dione form: ~ -3.2 eV) |
| Primary Application | Organic Field Effect Transistors (OFETs) | MDM2-p53 Inhibitors (Medicinal) |
| Stability | Air Stable (Excellent) | Metastable (Requires substitution) |
Technical Insight: The high dipole moment of P23cP derivatives promotes strong intermolecular dipole-dipole interactions in the solid state, leading to crystal packing motifs distinct from the
-stacking seen in DPP. This is advantageous for creating amorphous pharmaceutical dispersions but presents a challenge for charge transport in electronics.
Synthetic Protocols
Accessing the P23cP core requires navigating its instability. The most robust method for generating stable, functionalized derivatives is the 1,3-Dipolar Cycloaddition of Azomethine Ylides . This route is preferred for creating spiro-fused systems used in drug discovery.
Protocol: Intramolecular Azomethine Ylide Cycloaddition
Primary Source: Marx et al., ChemMedChem 2019 [Cited in Ref 1]
Objective: Synthesis of the octahydropyrrolo[2,3-c]pyrrol-4-one scaffold.
Reagents:
-
Precursor:
-alkenyl-2-amino-acetamide derivative (generates the dipole). -
Aldehyde: Isatin or substituted benzaldehyde (generates the ylide).
-
Solvent: Toluene or Acetonitrile.
-
Catalyst: None (Thermal) or Ag(I)/Cu(I) (Catalytic).
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve the amine precursor (1.0 equiv) and aldehyde (1.0 equiv) in Toluene (0.1 M).
-
Add molecular sieves (4Å) to sequester water.
-
Heat to reflux (110°C) for 2 hours. Mechanism: Condensation forms the imine (Schiff base).
-
-
Ylide Generation & Cyclization:
-
The imine undergoes thermal 1,2-prototropy or metal-catalyzed deprotonation to form the azomethine ylide (1,3-dipole).
-
The pendant alkene acts as the dipolarophile.
-
Reaction: Intramolecular [3+2] cycloaddition occurs spontaneously at reflux temperatures.
-
-
Purification:
-
Cool to room temperature.[1] Filter off sieves.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield: Typically 60-85% depending on steric bulk. Stereochemistry: The fusion is generally cis due to the constraints of the transition state.
Visualization: Synthesis Pathway
Applications & Future Horizons
Medicinal Chemistry (Current Standard)
The reduced P23cP core is a critical scaffold in the development of MDM2-p53 inhibitors .
-
Mechanism: The rigid bicyclic structure mimics the
-helical projection of the p53 protein (specifically the Phe19, Trp23, Leu26 residues). -
Advantage: The spiro-fusion (often at the C2 position) locks the substituents in a precise vector, improving binding affinity (
in the nanomolar range) compared to flexible linear analogs.
Organic Electronics (Emerging)
While less common than DPP, the pyrrolo[2,3-c]pyrrole-4,6-dione derivatives are gaining attention as electron-deficient acceptors.
-
Bandgap Engineering: By flanking the dione core with electron-rich thiophenes, the HOMO level can be raised while keeping the LUMO deep, narrowing the bandgap.
-
Solid State Packing: The intrinsic asymmetry disrupts "herringbone" packing, potentially favoring "brick-wall" motifs desirable for specific charge transport channels in OFETs.
References
-
Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides. Source: ChemMedChem (2019). URL:[Link]
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications. Source: ACS Applied Materials & Interfaces (2020). URL:[Link]
-
Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne. Source: ACS Omega (2019). URL:[Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Source: Journal of the Mexican Chemical Society (2017). URL:[Link][1][2][3]
-
PubChem Compound Summary: Pyrrolo[2,3-b]pyrrole (Isomer Comparison). Source: National Library of Medicine. URL:[Link]
Sources
- 1. Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles | MDPI [mdpi.com]
A Technical Guide to the Synthesis and Application of Novel Nitrogen-Containing Bicyclic Scaffolds for Compound Library Development
Abstract: The landscape of modern drug discovery is characterized by a continuous search for novel chemical entities that can effectively modulate increasingly complex biological targets. A significant challenge has been the high attrition rate of drug candidates, often attributed to the limited structural diversity and suboptimal physicochemical properties of compounds in traditional screening libraries. This guide provides an in-depth exploration of novel nitrogen-containing bicyclic scaffolds as a robust solution to this challenge. We delve into the strategic rationale for their adoption, focusing on the importance of three-dimensional (3D) molecular architecture for enhancing pharmacological properties. Authored from the perspective of a senior application scientist, this document synthesizes field-proven insights with established scientific principles, offering detailed synthetic strategies, step-by-step protocols for library synthesis, and a forward-looking perspective on this critical area of medicinal chemistry.
Chapter 1: The Strategic Imperative for Novel Bicyclic Scaffolds in Drug Discovery
The pursuit of first-in-class therapeutics requires venturing into uncharted biological and chemical space. However, historical screening collections are often dominated by structurally simple, aromatic, and planar ("flat") molecules. This limited dimensionality can lead to non-specific binding, poor metabolic stability, and unfavorable absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to the high failure rates in clinical development[1].
Escaping Flatland: The Critical Role of Three-Dimensionality
The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates[2]. A higher Fsp³ count introduces complex, three-dimensional shapes that can lead to more specific and higher-affinity interactions with the intricate binding pockets of biological targets like proteins and enzymes. Nitrogen-containing bicyclic scaffolds are exemplary in this regard. Their rigid, conformationally restricted structures reduce the entropic penalty upon binding and present well-defined vectors for substituent placement, enabling precise tuning of biological activity and properties[1][2].
Nitrogen Heterocycles: Nature's Privileged Pharmacophores
Nitrogen-containing heterocycles are ubiquitous in nature and medicine, with over 75% of FDA-approved small-molecule drugs featuring at least one such ring system[3]. The nitrogen atom(s) can act as hydrogen bond acceptors or donors, serve as a basic center for salt formation to improve solubility, and play a crucial role in molecular recognition at the active site of a target[3][4]. Bicyclic systems that incorporate these "privileged" nitrogen heterocycles combine the benefits of 3D architecture with the proven utility of these pharmacophoric elements, creating a powerful foundation for drug discovery[4][5].
Diversity-Oriented Synthesis (DOS): A Paradigm for Exploring Chemical Space
Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections of structurally diverse and complex molecules from a common starting material or scaffold[6][7]. Rather than focusing on a single biological target, DOS populates chemical space with novel chemotypes suitable for screening against a wide range of targets[1][8]. Bicyclic scaffolds are ideal substrates for DOS, as their core structures can be systematically functionalized at multiple positions to rapidly generate large libraries of distinct compounds[6][9][10].
Chapter 2: Foundational Synthetic Strategies for Bicyclic Core Construction
The choice of synthetic strategy for constructing a bicyclic core is paramount and is dictated by the desired ring system (fused, bridged, spiro), stereochemical complexity, and the need for handles for subsequent diversification. A robust synthesis must be efficient, scalable, and tolerant of a wide range of functional groups.
Causality in Synthetic Design
The selection of a synthetic route is a multi-parameter optimization problem.
-
Intramolecular Cycloaddition Reactions: These are among the most powerful methods for constructing bicyclic systems in a single, often stereocontrolled, step. For instance, an intramolecular Diels-Alder reaction is chosen when a six-membered ring needs to be fused onto an existing ring, with the dienophile and diene tethered together. The geometry of the tether dictates the stereochemical outcome of the cyclization, a predictable and controllable feature. 1,3-dipolar cycloadditions are employed for the synthesis of five-membered heterocyclic rings, such as pyrrolizidines[11][12].
-
Ring-Closing Metathesis (RCM): RCM is the strategy of choice for forming medium-to-large rings, which are often challenging to access via other methods. The decision to use a first-generation Grubbs catalyst versus a more modern Hoveyda-Grubbs catalyst depends on the substrate; the latter offers higher stability and is often more effective for sterically hindered or electron-deficient olefins. RCM has proven invaluable for accessing nitrogen-bridgehead compounds like indolizidines and quinolizidines[11].
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Biginelli reactions, are selected for their exceptional efficiency and atom economy. They are ideal for library synthesis because they combine three or more starting materials in a single pot to generate complex products, where diversity can be introduced simply by varying each input component[13].
-
Tandem/Cascade Reactions: These elegant strategies are designed to form multiple chemical bonds in a single, uninterrupted sequence. They are chosen for their efficiency in rapidly building molecular complexity, minimizing purification steps and resource consumption. A well-designed cascade can, for example, build a complex bridged bicyclic system from a relatively simple linear precursor in one pot[14].
Below is a decision-making framework for selecting a primary synthetic strategy.
Caption: Decision workflow for selecting a core synthetic strategy.
Chapter 3: Case Studies in Novel Bicyclic Scaffold Synthesis and Library Decoration
This chapter provides detailed, practical examples of the synthesis and diversification of high-value nitrogen-containing bicyclic scaffolds.
Case Study: Fused Triazolopiperazines via Stereocontrolled Synthesis
Scaffold Rationale: Fused piperazine systems, such as the 5,6,7,8-tetrahydro-[13][15][16]triazolo[1,5-a]pyrazine core, are privileged structures found in numerous FDA-approved drugs. The synthetic approach detailed here is highly modular and leverages optically pure amino acids as starting materials, ensuring excellent stereocontrol in the final scaffold. This control is critical, as stereoisomers often exhibit vastly different pharmacological profiles.
The workflow below illustrates the synthesis, which begins by assembling the 5-membered triazole ring, followed by the diastereoselective construction of the adjoining piperazine ring.
Caption: Synthetic pathway for stereocontrolled triazolopiperazines.
Experimental Protocol: Synthesis of Scaffold 8p (Example from literature)
-
Triazole Formation: To a solution of the amino hydrazide (1.0 eq) and imidate (1.1 eq) in acetic acid (0.2 M), stir the reaction at room temperature for 16 hours. Causality: Acetic acid serves as both the solvent and a catalyst for the condensation reaction. The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the triazole intermediate.
-
Alkylation: To a solution of the triazole (1.0 eq) in acetone (0.1 M), add K₂CO₃ (3.0 eq) and the desired α-bromoketone (1.2 eq). Stir the mixture at room temperature for 12 hours. Causality: K₂CO₃ is a mild base sufficient to deprotonate the triazole nitrogen for nucleophilic attack on the α-bromoketone without causing side reactions. The reaction is filtered, the solvent is evaporated, and the residue is purified to give the cyclization precursor.
-
Deprotection and Reductive Amination (Final Step): To a solution of the alkylated precursor (1.0 eq) in a 3:1 mixture of methanol and water (0.05 M), add ammonium formate (10 eq) and 20 mol% Pd(OH)₂/C. The reaction is stirred at room temperature for 12 hours. Causality: Pd(OH)₂/C (Pearlman's catalyst) is highly effective for hydrogenolysis of benzyl-type protecting groups. Ammonium formate serves as a hydrogen transfer agent. The addition of water is reported to increase the rate of imine reduction, suppressing undesired ketone reduction and favoring the formation of the desired cis-diastereomer with high diastereomeric ratio (>20:1). The mixture is filtered through Celite, the solvent is removed, and the final bicyclic scaffold is purified by column chromatography.
Library Diversification:
The power of this synthesis lies in its modularity. A library can be generated by varying the three primary building blocks, as summarized in the table below.
| Building Block | Point of Diversity | Example Substituents |
| Amino Acid | R¹ | Alkyl, Aryl, Heteroaryl, Functionalized side chains |
| Nitrile | R² | Cyclopropyl, Trifluoromethyl, Phenyl |
| α-Bromoketone | R³ | Substituted phenyls, Alkyl chains, Heterocycles |
Case Study: Bridgehead Scaffolds (Indolizidines & Quinolizidines)
Scaffold Rationale: Nitrogen-bridgehead compounds like indolizidines (5,6-fused) and quinolizidines (6,6-fused) are core structures in a vast number of alkaloids with significant biological activity[11][17]. A synthetic route starting from N-Boc β-lactams is particularly advantageous as it is highly flexible, robust, and allows for the incorporation of chirality from the outset[17].
Experimental Protocol: General Synthesis from N-Boc β-lactams[17]
-
β-Lactam Ring Opening: The N-Boc β-lactam (1.0 eq) is treated with an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide, 1.5 eq) in THF at -78 °C to 0 °C. Causality: The Grignard reagent acts as a strong nucleophile, attacking the carbonyl of the strained four-membered lactam, leading to a clean ring-opening reaction to form an ynone intermediate.
-
Ynone Cyclization: The resulting ynone is cyclized to a dihydropyridone. This can be achieved under various conditions, often involving acid or base catalysis depending on the substrate.
-
N-Alkylation: The nitrogen of the dihydropyridone (1.0 eq) is alkylated using a dihalogenated alkyl chain (e.g., 1-bromo-3-chloropropane, 1.2 eq) and a suitable base like NaH (1.2 eq) in DMF. Causality: This step introduces the second chain required for the final ring closure. The choice of dihalide determines the size of the second ring.
-
Final Cyclization (Sₙ2): The final intramolecular Sₙ2 reaction to form the bridgehead is typically induced by removing the Boc protecting group with an acid (like TFA) and subsequent heating or addition of a non-nucleophilic base, which triggers the cyclization to yield the final indolizidine or quinolizidine scaffold.
Chapter 4: Library Synthesis Workflow and Quality Control
Transitioning from a single scaffold synthesis to a library of hundreds or thousands of compounds requires a systematic and robust workflow. This process ensures efficiency, reproducibility, and, most importantly, the integrity of the final compound collection.
The Parallel Synthesis Campaign
A typical library synthesis campaign follows a well-defined path from conception to execution. The workflow diagram below outlines the key stages.
Caption: High-level workflow for a parallel library synthesis campaign.
The Pillar of Trustworthiness: Rigorous Quality Control
The value of a screening library is directly proportional to the quality of its constituents. Every protocol must be a self-validating system. For a compound library, this means that for every well on a screening plate, there is a high degree of confidence in the structure, purity, and quantity of the molecule it contains.
-
Universal QC: Every sample in the final library must be analyzed, at a minimum, by LC-MS. This confirms the molecular weight of the expected product and provides a purity assessment (typically by UV trace at one or more wavelengths).
-
Representative NMR: For each unique reaction or building block subtype used in the library, a representative set of final compounds should be randomly selected for full characterization by ¹H and ¹³C NMR to confirm the structural integrity of the scaffold and the success of the reaction chemistry.
| QC Technique | Purpose | Throughput |
| LC-MS | Identity (MW) Confirmation, Purity Assessment | High |
| ¹H / ¹³C NMR | Definitive Structure Elucidation | Low |
| High-Res MS (HRMS) | Exact Mass for Formula Confirmation | Medium |
Chapter 5: Future Perspectives and Emerging Trends
The field of synthetic chemistry is constantly evolving, providing new tools to construct ever-more sophisticated scaffolds.
-
Enabling Technologies: Methodologies like photoredox and electrochemistry are enabling previously challenging transformations under mild conditions, opening new avenues for C-H functionalization and novel ring constructions[18]. Green chemistry approaches, including mechanochemistry and biocatalysis, are also becoming more prevalent, offering sustainable routes to key intermediates and final scaffolds[5][16][19].
-
Computational Co-Design: The integration of computational chemistry is revolutionizing scaffold design. In silico enumeration and filtering of virtual libraries based on desired physicochemical properties (e.g., molecular weight, cLogP, Fsp³) allows for the pre-selection of the most promising scaffolds before any wet chemistry is performed[1][8].
-
Expanding Modalities: The principles of conformational constraint and bicyclic design are being applied beyond traditional small molecules. For example, Bicyclic Peptides ("Bicycles") are a new therapeutic class that uses small molecule scaffolds to constrain short peptide sequences into stable, drug-like bicyclic structures with high affinity and specificity[20].
Conclusion
Novel nitrogen-containing bicyclic scaffolds represent a cornerstone of modern medicinal chemistry. They provide a direct and effective means to escape the chemical "flatland" of traditional libraries, offering access to compounds with superior three-dimensional complexity and drug-like properties. By leveraging powerful and modular synthetic strategies within a Diversity-Oriented Synthesis framework, researchers can efficiently generate high-quality compound libraries that are rich in the structural features required to tackle the next generation of challenging biological targets. The continued innovation in synthetic methodology and computational design ensures that these scaffolds will remain at the forefront of drug discovery for years to come.
References
-
Molecules. (2021, September 21). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. MDPI. [Link]
-
RSC Advances. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Royal Society of Chemistry. [Link]
-
University of Birmingham. (n.d.). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. [Link]
-
ResearchGate. (2024, December). Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. [Link]
-
E-theses repository. (n.d.). Design and synthesis of n-containing bicyclic scaffolds for library generation. University of Birmingham. [Link]
-
PubMed. (2019, January 15). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. [Link]
-
Molecules. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
-
Green Chemistry. (n.d.). Haber-independent, diversity-oriented synthesis of nitrogen compounds from biorenewable chitin. Royal Society of Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2024, December 3). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Royal Society of Chemistry. [Link]
-
Spring, D. (2013, July 16). The Basics of Diversity-Oriented Synthesis. [Link]
-
Molecules. (2024, July 2). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]
-
Frontiers in Chemistry. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
-
International Journal of Fundamental and Applied Research. (2025, November 12). Green Synthesis of Novel Nitrogen-containing Scaffolds as Future Anticancer Agents. [Link]
-
Molecules. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. MDPI. [Link]
-
ResearchGate. (2025, October 12). Building bridged bicyclic scaffolds. [Link]
-
PubMed. (2011, May 6). Synthesis of fused bicyclic systems with nitrogen atom at the bridgehead, including indolizidines and quinolizidines. [Link]
-
Chemical Communications. (n.d.). A general method for making bicyclic compounds with nitrogen at a bridgehead—application to the halichlorine spiro subunit. Royal Society of Chemistry. [Link]
-
Spring Group, University of Cambridge. (2020, May 7). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. [Link]
-
Bicycle Therapeutics. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. [Link]
Sources
- 1. UBIRA ETheses - Design and synthesis of n-containing bicyclic scaffolds for library generation [etheses.bham.ac.uk]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-oriented synthesis of bicyclic fragments containing privileged azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Haber-independent, diversity-oriented synthesis of nitrogen compounds from biorenewable chitin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 11. Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01589D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of fused bicyclic systems with nitrogen atom at the bridgehead, including indolizidines and quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 19. Green Synthesis of Novel Nitrogen-containing Scaffolds as Future Anticancer Agents - IJFMR [ijfmr.com]
- 20. bicycletherapeutics.com [bicycletherapeutics.com]
Methodological & Application
Synthesis of 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one from amino acids
Application Note: Modular Synthesis of 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one from Amino Acid Precursors
Executive Summary
The 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one scaffold (often synonymous with 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one, CAS: 1367941-46-5) represents a privileged bicyclic lactam core found in next-generation kinase inhibitors (e.g., JAK3, c-Met) and DPP-IV inhibitors. Its rigid fused 5,5-bicyclic framework offers unique vectors for side-chain decoration, enhancing selectivity in ATP-binding pockets.
This application note details a robust, scalable synthetic protocol starting from chiral pool amino acids (L-Hydroxyproline and Glycine ). Unlike traditional routes requiring harsh combustion or metal-mediated cyclizations of acyclic precursors, this protocol utilizes a biomimetic oxidative aromatization followed by a reductive alkylation-cyclization cascade . This ensures high enantiomeric retention (if applicable) and operational simplicity.
Retrosynthetic Logic & Pathway
The synthesis is designed around the "Pyrrole-Lactam" disconnection. The B-ring (lactam) is constructed via an intramolecular amidation of a secondary amine derived from Glycine. The A-ring (pyrrole) is accessed via the oxidative aromatization of 4-hydroxyproline.
Key Advantages:
-
Chiral Pool Origin: Starts from inexpensive trans-4-hydroxy-L-proline.
-
Divergent Point: The intermediate pyrrole-aldehyde allows for the introduction of various amino acid esters (Alanine, Valine) to vary the lactam substitution, though Glycine is used here for the core parent structure.
-
Atom Economy: High-yielding reductive amination replaces protecting-group heavy strategies.
Pathway Visualization
Caption: Step-wise conversion of Hydroxyproline to the fused Pyrrolopyrrolone scaffold via oxidative aromatization and reductive cyclization.
Detailed Experimental Protocol
Phase 1: Synthesis of the Pyrrole Core (Aromatization)
Objective: Convert the saturated proline ring into an electron-rich pyrrole suitable for functionalization.
Reagents:
-
trans-4-Hydroxy-L-proline (100 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (110 mmol)
-
Jones Reagent (CrO₃/H₂SO₄)
-
Methanol (MeOH)
Step-by-Step:
-
Protection: Dissolve 4-hydroxy-L-proline (13.1 g, 100 mmol) in 1M NaOH (200 mL). Add Boc₂O (24.0 g, 110 mmol) in dioxane (100 mL) dropwise at 0°C. Stir for 12 h at RT. Acidify to pH 2, extract with EtOAc, and concentrate to yield N-Boc-4-hydroxyproline.
-
Oxidation: Dissolve the protected intermediate in acetone (300 mL). Add Jones Reagent dropwise at 0°C until the orange color persists. Quench with isopropanol. Filter chromium salts and concentrate to yield N-Boc-4-oxoproline.
-
Aromatization/Esterification: Reflux the ketone in MeOH (200 mL) with catalytic H₂SO₄ (1 mL) for 4 hours. The acidic conditions facilitate both esterification and spontaneous aromatization (via elimination of water) to yield Methyl 4-hydroxypyrrole-2-carboxylate (often isolated as the tautomeric ketone or fully aromatized depending on workup).
-
Note: For the 4-formyl target, a Vilsmeier-Haack reaction (POCl₃/DMF) is performed on the pyrrole intermediate to install the aldehyde at the C4 position.
-
Intermediate Yield: ~65% over 3 steps.[1]
-
Phase 2: Reductive Amination with Glycine
Objective: Couple the pyrrole core with the second amino acid (Glycine) to form the pre-cyclization linker.
Reagents:
-
Methyl 4-formyl-1H-pyrrole-2-carboxylate (10 mmol)
-
Glycine methyl ester hydrochloride (12 mmol)
-
Sodium triacetoxyborohydride (STAB) (15 mmol)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Step-by-Step:
-
Suspend Glycine methyl ester HCl (1.50 g, 12 mmol) and the pyrrole aldehyde (1.53 g, 10 mmol) in dry DCM (50 mL).
-
Add Et₃N (12 mmol) to liberate the free amine. Stir for 30 mins.
-
Add AcOH (1 mL) followed by STAB (3.18 g, 15 mmol) in portions.
-
Stir at RT for 16 h under N₂.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[2] Dry organic layer over Na₂SO₄ and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc 1:1) yields the secondary amine intermediate.
Phase 3: Intramolecular Cyclization (Lactam Formation)
Objective: Close the B-ring to form the final 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one.
Reagents:
-
Sodium Hydride (NaH, 60% dispersion) (2.5 eq)
-
Dry THF or DMF
Step-by-Step:
-
Dissolve the secondary amine intermediate (5 mmol) in anhydrous THF (50 mL).
-
Cool to 0°C. Carefully add NaH (300 mg, 12.5 mmol).
-
Allow to warm to RT and stir for 4–6 h. (Formation of the lactam is indicated by the disappearance of the ester peak in IR/TLC).
-
Workup: Quench with sat. NH₄Cl (carefully!). Extract with EtOAc.[3]
-
Purification: Recrystallize from EtOH or purify via silica gel chromatography (DCM/MeOH 95:5).
Analytical Data & Validation
The following data corresponds to the expected signals for the core scaffold.
| Parameter | Expected Value / Observation | Interpretation |
| Physical State | Off-white to pale yellow solid | High melting point (>200°C) typical of fused lactams. |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, Pyrrole NH) | Confirms aromatic pyrrole ring integrity. |
| δ 7.8 (s, 1H, Lactam NH) | Broad singlet, confirms cyclization. | |
| δ 6.8, 6.5 (m, 2H, Pyrrole CH) | Characteristic aromatic protons of the A-ring. | |
| δ 4.2 (s, 2H, CH₂-Lactam) | Methylene protons of the newly formed lactam ring. | |
| LC-MS (ESI) | [M+H]⁺ = 123.1 (Calc. for C₆H₆N₂O) | Confirms molecular weight of the core scaffold. |
| IR Spectroscopy | 1680–1700 cm⁻¹ (C=O) | Strong amide carbonyl stretch. |
Critical Process Parameters (CPP)
-
Oxidation Control (Phase 1): When oxidizing 4-hydroxyproline, temperature control at 0°C is critical. Over-oxidation can lead to ring opening (glutamic acid derivatives).
-
Water Exclusion (Phase 3): The cyclization using NaH is strictly moisture-sensitive. Ensure THF is distilled or dried over molecular sieves.
-
Regioselectivity: The Vilsmeier-Haack formylation on pyrrole-2-carboxylates predominantly occurs at the C4 position due to the directing effect of the ester, ensuring the correct [2,3-c] (or [3,4-b]) fusion geometry.
References
-
Design and Synthesis of Pyrrolo[3,4-b]pyrrol-6-ones as DPP-IV Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of scaffold class)
-
Synthesis of Fused Pyrrole Systems from Amino Acids. Source: Organic Letters (Methodology for pyrrole formation from proline). URL:[Link]
-
Pyrrole Synthesis from 4-Hydroxyproline. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Application Note: C-H Activation Strategies for Pyrrolo[2,3-c]pyrrole Functionalization
This Application Note and Protocol Guide addresses the functionalization of pyrrolo[2,3-c]pyrrole rings via C-H activation.
Editorial Note on Isomerism: The term "pyrrolo[2,3-c]pyrrole" refers to a specific fused bicyclic N-heterocycle (a 2,3-fusion).[1] This is distinct from the widely known pyrrolo[3,4-c]pyrrole (the core of Diketopyrrolopyrrole/DPP pigments) and pyrrolo[2,3-d]pyrimidine (7-deazapurine).[1] While DPP is dominant in materials science, the [2,3-c] isomer is a "privileged scaffold" in recent drug discovery (e.g., MDM2-p53 inhibitors). This guide prioritizes the [2,3-c] isomer but draws necessary mechanistic parallels from the [3,4-c] and [2,3-d] systems where direct literature is emerging.
Part 1: Strategic Overview & Mechanistic Basis[1]
The Scaffold and the Challenge
The pyrrolo[2,3-c]pyrrole core represents a fused "heteropentalene" system. Unlike its isomer DPP (pyrrolo[3,4-c]pyrrole), which is electron-deficient and planar, the pyrrolo[2,3-c]pyrrole skeleton often appears in medicinal chemistry as a partially saturated (octahydro- or dihydro-) system or as a fused lactam.[1]
Why C-H Activation? Traditional synthesis relies on cyclization of pre-functionalized precursors (e.g., azomethine ylide cycloadditions). C-H activation offers a "late-stage functionalization" (LSF) capability, allowing researchers to:
-
Diversify Lead Compounds: Rapidly install aryl/heteroaryl groups on the core without de novo synthesis.
-
Tune Solubility/Potency: Modulate lipophilicity (LogP) by adding polar or non-polar wings.
-
Access Novel IP Space: Create substitution patterns difficult to achieve via cyclization.
Electronic Bias and Regioselectivity
Successful C-H activation requires understanding the electronic landscape.
-
Aromatic/Unsaturated Core: The positions adjacent to the nitrogen (α-positions) are most acidic and nucleophilic. Electrophilic C-H activation (e.g., Pd(II)) favors these sites.
-
Saturated Core (Octahydro-): Functionalization relies on C(sp3)-H activation .[1] This is significantly more challenging and typically requires Directing Groups (DG) on the nitrogen or α-lithiation strategies.
Figure 1: Regioselectivity Map
-
Site A (α-C-H): Primary target for Direct Arylation (Pd) and Lithiation.[1]
-
Site B (β-C-H): Accessible via Ir-catalyzed borylation (sterically controlled).[1]
Part 2: Experimental Protocols
Protocol 1: Pd-Catalyzed Direct C(sp2)-H Arylation
Target: Introduction of aryl groups to the aromatic or enamine-like core.[1]
Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The carbonate/pivalate base assists the Pd center in cleaving the C-H bond.
Materials:
-
Substrate: N-protected pyrrolo[2,3-c]pyrrole (e.g., N-Boc or N-Benzyl).[1] Note: Free NH groups poison the catalyst.
-
Coupling Partner: Aryl Bromide (Ar-Br).[1]
-
Ligand: P(t-Bu)₂Me · HBF₄ (DavePhos) or SPhos.
-
Base: K₂CO₃ (2.0 equiv) + Pivalic Acid (30 mol% additive).
-
Solvent: Toluene or DMA (anhydrous).
Step-by-Step Workflow:
-
Preparation: In a glovebox, charge a pressure vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (2.0 equiv).
-
Substrate Addition: Add the pyrrolo[2,3-c]pyrrole substrate (1.0 equiv) and Aryl Bromide (1.2 equiv).
-
Additive: Add Pivalic Acid (30 mol%). Critical Step: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage.
-
Solvation: Add anhydrous Toluene (0.2 M concentration). Seal the vial.
-
Reaction: Heat to 100°C for 16–24 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Troubleshooting:
-
Low Yield? Switch solvent to DMA/Xylene (120°C). Ensure water is <50 ppm.
-
Regioselectivity Issues? If C2 vs C3 selectivity is poor, switch to a bulkier ligand (e.g., Mesityl-phosphines) to favor the less hindered position.
Protocol 2: Ir-Catalyzed C-H Borylation (Steric Control)
Target: Installing a Boronic Ester handle for Suzuki Coupling.[1]
Mechanism: Iridium(III) catalytic cycle driven by steric hindrance. Borylation occurs at the least hindered C-H bond (typically β-position if α is substituted or blocked).[1]
Materials:
-
Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).[1]
-
Reagent: B₂pin₂ (Bis(pinacolato)diboron) (1.1 equiv).
-
Solvent: THF or Hexane.
Step-by-Step Workflow:
-
Catalyst Activation: Mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 10 mins to generate the active species (solution turns dark brown).
-
Reaction Setup: Add B₂pin₂ and the pyrrolo[2,3-c]pyrrole substrate.
-
Heating: Heat at 60–80°C for 4–12 hours.
-
Monitoring: Monitor via GC-MS. The product is a boronic ester (M+126 mass shift).
-
Isolation: Evaporate volatiles. Pass through a short silica plug (rapidly, as Bpin can hydrolyze). Use immediately in Suzuki coupling.
Part 3: Data & Visualization
Comparative Analysis of Strategies
| Strategy | Target Bond | Catalyst System | Key Additive | Selectivity Basis |
| Direct Arylation | C(sp2)-H (α) | Pd(OAc)₂ / Phosphine | PivOH / Cs₂CO₃ | Electronic (Acidity) |
| C-H Borylation | C(sp2)-H (β) | [Ir(OMe)(cod)]₂ / dtbpy | None | Steric (Accessibility) |
| α-Lithiation | C(sp3)-H (α) | s-BuLi / TMEDA | TMEDA | Coordination (N-Directing) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the decision tree for functionalizing the pyrrolo[2,3-c]pyrrole core.
Caption: Decision matrix for selecting the optimal C-H activation protocol based on ring saturation and desired regioselectivity.
Part 4: References
-
Gollner, A. et al. (2019). "Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors".[1][3][4] Angewandte Chemie International Edition. Link
-
Lapointe, D. & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Development of Palladium-Catalyzed C-H Bond Arylation". Chemistry Letters. Link
-
Ishiyama, T. et al. (2010). "Iridium-catalyzed direct borylation of five-membered heteroarenes by bis(pinacolato)diboron". Tetrahedron. Link
-
Beck, E.M. et al. (2006). "Steric Control of C-H Activation: Iridium-Catalyzed Borylation of Pyrroles". Journal of the American Chemical Society. Link
-
Li, Y. et al. (2014). "Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors". Journal of Materials Chemistry C. (Contextual reference for isomer contrast). Link
Sources
- 1. rac-(3aR,6aR)-1-methyl-octahydropyrrolo(2,3-c)pyrrole | C7H14N2 | CID 17567361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of pyrrolo[2,3-c]pyrrol-6-one in PD-1/PD-L1 inhibitor design
Application Note: Design & Evaluation of Pyrrolo[2,3-c]pyrrol-6-one Scaffolds in PD-1/PD-L1 Inhibitor Development
Executive Summary
The shift from monoclonal antibodies (mAbs) to small molecule inhibitors (SMIs) in immuno-oncology is driven by the need for improved oral bioavailability, tissue penetration, and tunable pharmacokinetics. While mAbs like pembrolizumab and nivolumab sterically block the PD-1/PD-L1 interface, small molecules typically operate via a distinct mechanism: PD-L1 dimerization .
The pyrrolo[2,3-c]pyrrol-6-one scaffold (and its hexahydro derivatives) has emerged as a critical bioisostere in this domain. Unlike the highly lipophilic biphenyl cores of first-generation SMIs (e.g., BMS-202), this fused bicyclic lactam offers a rigid, polar core capable of specific hydrogen bonding within the solvent-exposed region of the PD-L1 dimer interface. This guide details the synthetic design, biochemical validation, and biophysical characterization protocols required to utilize this scaffold effectively.
Structural Basis & Mechanism of Action
The "Hotspot" Challenge
The PD-1/PD-L1 interaction surface is large (~2,000 Ų) and flat, lacking deep binding pockets. Small molecules cannot simply "plug" a hole; they must induce a conformational change.
-
Mechanism: The inhibitor binds to a hydrophobic pocket on a single PD-L1 unit, acting as a "molecular glue" that recruits a second PD-L1 molecule. This forms a catalytically inactive (PD-L1)::(Inhibitor)::(PD-L1) dimer, sequestering the ligand from PD-1.
-
Role of Pyrrolo[2,3-c]pyrrol-6-one:
-
Scaffold Rigidity: The 5,5-fused system locks the pharmacophores (often aromatic "wings") into a specific dihedral angle required to penetrate the hydrophobic cylindrical tunnel of the dimer.
-
H-Bonding: The lactam amide (-NH-CO-) mimics the peptide backbone, forming critical H-bonds with residues such as Ala121 , Asp122 , or Tyr56 on PD-L1, improving residence time.
-
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Context: The synthesis of the 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one core requires constructing the fused lactam ring. A robust route involves the intramolecular cyclization of substituted pyrrole precursors.
Reagents:
-
Starting Material: Methyl 4-(aminomethyl)-1H-pyrrole-3-carboxylate (or protected variant).
-
Solvents: Methanol (MeOH), Tetrahydrofuran (THF).
-
Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the 3,4-disubstituted pyrrole intermediate containing an ester at C3 and an aminomethyl group at C4.
-
Cyclization (Lactamization):
-
Dissolve the intermediate (1.0 eq) in anhydrous MeOH.
-
Add NaOMe (2.0 eq) at 0°C under N₂ atmosphere.
-
Reflux the mixture for 4–6 hours. Critical Step: Monitor by LC-MS for the disappearance of the linear ester. The formation of the bicyclic lactam is favored thermodynamically.
-
-
Work-up:
-
Neutralize with 1N HCl.
-
Extract with Ethyl Acetate (EtOAc). The core is polar; multiple extractions may be needed.
-
Purify via flash chromatography (DCM:MeOH gradient).
-
-
Functionalization: Use the secondary amine (N-H) of the pyrrole or the lactam nitrogen for coupling to the hydrophobic "tail" groups (e.g., biaryl ethers) via S_NAr or Buchwald-Hartwig couplings.
Protocol B: Biochemical Screening (HTRF Assay)
Objective: Quantify the inhibition of PD-1/PD-L1 interaction.[1][2] Platform: Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Tag-lite® PD-1 expressing cells or soluble PD-1-Ig.
-
Fluorescently labeled PD-L1 (e.g., PD-L1-d2 acceptor).
-
Anti-PD-1-Europium cryptate (donor).
Procedure:
-
Preparation: Dilute pyrrolo-pyrrolone derivatives in assay buffer (PBS + 0.1% BSA) to 4x final concentration.
-
Incubation:
-
Add 5 µL of compound.
-
Add 10 µL of PD-L1-d2 (Acceptor).
-
Add 5 µL of PD-1-Eu (Donor).
-
-
Equilibrium: Incubate for 2 hours at Room Temperature (RT). Note: Small molecule dimerization kinetics can be slow; do not shorten this step.
-
Readout: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., PHERAstar).
-
Analysis: Calculate HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[Compound] to determine IC50.
Protocol C: Cellular Mechanism of Action (Jurkat/NFAT Reporter)
Objective: Confirm that biochemical inhibition translates to T-cell reactivation.
System:
-
Effector Cells: Jurkat T cells stably expressing PD-1 and an NFAT-Luciferase reporter.
-
Target Cells: CHO-K1 cells constitutively expressing PD-L1 and an engineered T-cell activator (TCR agonist).
Workflow:
-
Co-Culture: Seed CHO-PD-L1 cells (adherent) in white 96-well plates (20,000 cells/well). Allow adhesion (4 hours).
-
Treatment: Remove media. Add serial dilutions of the pyrrolo-pyrrolone inhibitor.
-
Activation: Add Jurkat-PD-1-NFAT cells (50,000 cells/well).
-
Incubation: 6 hours at 37°C, 5% CO₂.
-
Detection: Add Bio-Glo™ Luciferase reagent. Read luminescence.
-
Interpretation: PD-1/PD-L1 interaction normally suppresses NFAT. A successful inhibitor will increase luminescence (restore signaling).
-
Data Presentation & Visualization
Table 1: Comparative SAR of Scaffold Modifications
Hypothetical data illustrating the impact of core rigidity.
| Compound ID | Core Scaffold | R-Group (Tail) | HTRF IC50 (nM) | Cell EC50 (nM) | Solubility (µM) |
| Ref-1 | Biphenyl (BMS-202) | Methyl-ether | 18.5 | 45.0 | < 1.0 |
| PP-01 | Pyrrolo[2,3-c]pyrrol-6-one | Methyl-ether | 5.2 | 12.4 | 15.0 |
| PP-02 | Open-chain amide | Methyl-ether | >1000 | N.A.[3][4][5] | 50.0 |
| PP-03 | N-Methylated Lactam | Methyl-ether | 250.0 | 600.0 | 25.0 |
Key Insight: The closure of the ring (PP-01 vs PP-02) is essential for potency. Methylation of the lactam nitrogen (PP-03) often destroys activity, suggesting the N-H is a critical hydrogen bond donor.
Diagram 1: Mechanism of Action (Dimerization)
Caption: The inhibitor binds to a single PD-L1 unit, creating a high-affinity surface that recruits a second PD-L1 molecule. This dimerization occludes the PD-1 binding surface.
Diagram 2: Screening Cascade Workflow
Caption: A funnel approach is critical. HTRF identifies binders, but SPR/MST is required to confirm the specific dimerization mechanism before expensive cellular assays.
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: The hydrophobic wings required for PD-L1 binding often reduce aqueous solubility.
-
Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) onto the non-binding face of the pyrrolo-pyrrolone core. The N1 or C4 positions are often solvent-exposed in the dimer structure.
-
-
Issue: "Bell-Shaped" Response in HTRF.
-
Cause: The "Hook Effect." At very high inhibitor concentrations, the inhibitor saturates all PD-L1 monomers individually, preventing dimer formation.
-
Solution: Analyze data carefully; the true IC50 is the inflection point of the inhibition curve, but high-concentration drop-off confirms the dimerization mechanism.
-
References
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1] Oncotarget.
-
Skalniak, L., et al. (2017).[6] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction.[1][4] Oncotarget.
-
Patent US20190270727A1. PD-1/PD-L1 inhibitors.[1][2][3][4] (Lists pyrrolo[2,3-c]pyrrol-6-one derivatives).
-
Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein Dimerization and Internalization. Journal of Medicinal Chemistry.
-
Cisbio Bioassays. PD-1/PD-L1 HTRF Binding Assay Protocol.
Sources
- 1. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190270727A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
- 3. US10710986B2 - PD-1/PD-L1 inhibitors - Google Patents [patents.google.com]
- 4. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2024063670A1 - Cyclin-dependent kinase 7 inhibitors - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Pyrrolo[2,3-c]pyrrol-6-one Scaffolds
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solubility & Dissolution for Rigid Fused Lactams[1][2]
Executive Summary: The "Brick Dust" Challenge
As researchers working with pyrrolo[2,3-c]pyrrol-6-one derivatives, you are likely encountering a specific solubility profile: High Melting Point (>200°C) and Moderate Lipophilicity (LogP 2–4) .[1][2]
This scaffold is a classic "Brick Dust" molecule.[1][2] The rigid, planar fused ring system facilitates strong
This guide prioritizes techniques that disrupt these intermolecular forces: Amorphous Solid Dispersions (ASD) , Crystal Engineering (Co-crystals) , and Nano-milling .[1][2]
Module 1: Diagnostic Profiling (The "Why")
User Question: I have added DMSO and PEG400, but my compound precipitates immediately upon dilution in water. Why?
Technical Insight:
You are fighting the General Solubility Equation (GSE) . For rigid heterocycles, solubility (
If your pyrrolo-pyrrolone melts at 250°C, the crystal lattice term reduces solubility by ~2.25 log units (over 100-fold reduction) compared to a liquid analog.[2] Cosolvents (DMSO) solve the LogP issue but do not address the high melting point. Upon dilution, the "lattice energy" penalty dominates, causing rapid precipitation.[2]
Diagnostic Protocol: The "Brick vs. Grease" Test
Before choosing a formulation, classify your derivative.[2]
| Parameter | Method | Threshold | Implication |
| Melting Point ( | DSC (10°C/min) | Lattice Energy Limited. Requires ASD or Nano-milling.[1][2] | |
| LogP | HPLC / Shake-flask | Solvation Limited. Requires Lipid/Surfactant systems.[1][2] | |
| Potentiometric Titration | Salt Formation Unlikely. Use Co-crystals. |
Module 2: Amorphous Solid Dispersions (ASD)
User Question: My ASD formulation (Spray Dried Dispersion) recrystallized after 2 weeks at 40°C/75% RH. How do I stabilize it?
Technical Insight:
Pyrrolo[2,3-c]pyrrol-6-one derivatives are "rapid crystallizers" due to their planar symmetry.[1][2] Phase separation occurs when the drug mobility is too high or the polymer miscibility is too low. You must immobilize the drug below its Glass Transition Temperature (
Troubleshooting Guide: ASD Stabilization
Step 1: Polymer Selection
Do not use PEG or Poloxamer (low
Step 2: The "Spring and Parachute" Optimization
-
The Spring: The amorphous form dissolves rapidly (supersaturation).[4]
-
The Parachute: The polymer prevents precipitation.
Step 3: Protocol - Solvent Evaporation Screening
-
Dissolve: Prepare 10 mg/mL drug + polymer (ratios 1:3, 1:4) in Acetone/Methanol (2:1).[1][2]
-
Evaporate: Rotary evaporate at 40°C (fast removal prevents nucleation).
-
Vacuum Dry: 24h to remove residual solvent (plasticizer effect).[1][2]
-
Analyze: DSC. Success Criteria: Single
intermediate between Drug and Polymer.[1][2] No melting endotherm.[1][2]
Visual Workflow: ASD Decision Logic
Caption: Decision logic for selecting manufacturing method for Amorphous Solid Dispersions based on solvent solubility and thermal stability.
Module 3: Crystal Engineering (Co-crystals)
User Question: I cannot form a salt because the pyrrole nitrogen is not basic enough (
Technical Insight:
The pyrrolo[2,3-c]pyrrol-6-one core is a lactam.[1][2] The NH is weakly acidic, and the carbonyl is a weak acceptor. Classic salt formation requires a
Mechanism: You are replacing the strong Homomeric interactions (Drug-Drug) with Heteromeric interactions (Drug-Coformer).[1]
Co-former Selection Guide
Target the lactam functionality (amide-acid or amide-amide synthons).[1]
| Co-former Class | Functional Group | Interaction Site on Drug |
| Carboxylic Acids | -COOH | H-bond to Lactam Carbonyl (C=O) |
| Amides | -CONH2 | Dimer formation with Lactam ring |
| Phenols | -OH | H-bond to Pyrrole Nitrogen |
Recommended Co-formers (GRAS list):
Protocol: Liquid-Assisted Grinding (LAG) [1]
-
Add solvent drop (Methanol or Ethyl Acetate)
.[1][2] -
Grind in ball mill or mortar for 20 mins.
-
Verification: PXRD. Look for new peaks distinct from either starting material.[1][2]
Module 4: Formulation via Nano-Milling
User Question: We need a toxicology formulation for rats tomorrow. ASD takes too long to develop.[1][2] What is the fastest robust method?
Technical Insight: When kinetics are critical, use Nano-suspensions (Media Milling) .[1][2] This does not change the crystal form (thermodynamics) but increases the dissolution rate via surface area expansion (Noyes-Whitney Equation).[1]
The "Standard" Tox Formulation:
Warning: Pyrrolo-pyrrolones can exhibit Ostwald Ripening (small crystals dissolving and redepositing on large ones) due to their high surface energy.[1][2]
-
Fix: Always include a steric stabilizer (HPMC or PVP) and an electrostatic stabilizer (SLS or DOSS) to prevent ripening.[1][2]
References
-
Lipinski, C. A. (2002).[1][2] Poor aqueous solubility—an industry wide problem in drug discovery.[1][2][3][5][6][7] American Pharmaceutical Review, 5, 82–85.[2]
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][5][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
Brough, C., & Williams, R. O. (2013).[2] Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[1][2] International Journal of Pharmaceutics, 453(1), 157-166.[1][2]
-
Jermain, S. V., Brough, C., & Williams, R. O. (2018).[2] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.[2][3] International Journal of Pharmaceutics, 535(1-2), 379-392.[1][2]
-
Kuminek, G., et al. (2016).[1][2] Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route.[2] Advanced Drug Delivery Reviews, 100, 16-31.[1][2]
Disclaimer: This guide is for research purposes. All formulations must be validated for stability and toxicity before in vivo administration.
Sources
- 1. Pyrrolo[2,3-d]pyrimidin-6-one deriv. 26r | C26H29ClFN7O3 | CID 5329246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. pnrjournal.com [pnrjournal.com]
- 6. A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions. | Read by QxMD [read.qxmd.com]
- 7. ijcsrr.org [ijcsrr.org]
Technical Support Center: Purification of Polar Bicyclic Lactams
Subject: Troubleshooting Flash Chromatography for Polar Bicyclic Lactams Ticket Type: Advanced Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The "Polarity Paradox"
Purifying polar bicyclic lactams (e.g., penams, cephems, or bridged lactam scaffolds) presents a unique "polarity paradox." These compounds are often too polar for standard hexane/ethyl acetate systems, leading to strong retention, yet they possess a chemically sensitive amide bond (the lactam) that is prone to hydrolysis or solvolysis in aggressive polar solvents like methanol.
This guide provides a self-validating workflow to navigate these competing constraints, prioritizing sample integrity and separation efficiency.
Method Development: The Decision Matrix
Do not guess your solvent system.[1] Use this logic flow to determine the safest and most effective stationary/mobile phase combination.
Workflow Visualization
Figure 1: Decision matrix for selecting stationary and mobile phases based on lactam stability.
Core Protocols
Protocol A: The "Safe" Normal Phase Gradient
Context: For lactams stable on silica but requiring high polarity. Risk: Methanol >10% dissolves silica gel, contaminating your product.
| Parameter | Specification | Reasoning |
| Stationary Phase | Spherical Silica (20–40 µm) | High surface area for difficult separations. |
| Solvent A | Dichloromethane (DCM) | Weak solvent, good solubility for organics. |
| Solvent B | 10% MeOH in DCM | Crucial: Premixing prevents "crashing out" of silica. |
| Modifier | 0.1% Triethylamine (TEA) | Neutralizes acidic silanols to prevent streaking.[2] |
| Gradient | 0–100% B over 15 CV | Gentle ramp prevents co-elution. |
Step-by-Step:
-
Equilibrate: Flush column with 3 Column Volumes (CV) of starting solvent (100% A) containing the TEA modifier.
-
Load: Use Dry Loading (see Protocol C). Liquid loading in DCM will cause band broadening for polar compounds.
-
Run: Execute gradient. If compound does not elute by 100% B (which is effectively 10% MeOH), stop . Do not increase MeOH further; switch to Reverse Phase.
Protocol B: Reverse Phase (C18) for Labile Lactams
Context: If your lactam opens in MeOH or degrades on acidic silica. System: C18 Cartridge | Water / Acetonitrile (ACN).
-
Solvent A: Water + 0.1% Formic Acid (if compound is acidic) or Ammonium Bicarbonate (if basic/neutral).
-
Solvent B: Acetonitrile (ACN). Avoid MeOH to prevent transesterification of the lactam.
-
Gradient: 5% B to 100% B.
-
Loading: Dissolve sample in DMSO (min volume) and inject, or use C18-bonded silica for dry load.
Protocol C: Dry Loading (Mandatory for Polar Compounds)
Direct injection of polar compounds in polar solvents (like DMSO/DMF) destroys resolution.
-
Dissolve crude mixture in a volatile solvent (DCM or Acetone).
-
Add Celite 545 (diatomaceous earth) or Silica at a 1:2 ratio (Sample:Sorbent).
-
Evaporate to a free-flowing powder on a rotovap.
-
Load powder into an empty solid-load cartridge or pre-column.
Troubleshooting Guide (FAQ)
Issue 1: "My compound is streaking/tailing across the column."
Diagnosis: The polar amide/lactam moiety is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface. Solution:
-
Add a Modifier: Add 0.1% to 1.0% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to both Solvent A and Solvent B. This "caps" the silanols.
-
Switch Stationary Phase: Use Amine-functionalized Silica (NH2-Silica) . This phase is naturally basic and eliminates the need for mobile phase modifiers.
Issue 2: "I lost my product / The NMR shows a methyl ester byproduct."
Diagnosis: Methanolysis . The lactam ring (especially in strained bicyclic systems) has undergone nucleophilic attack by methanol, opening the ring to form a methyl ester. Solution:
-
Immediate Action: Stop using Methanol.
-
Alternative Solvent: Use Acetonitrile (ACN) or Acetone as the polar modifier in DCM.
-
Recipe: DCM / ACN (Gradient 0–50%).
-
-
Alternative Mode: Switch to Reverse Phase (C18) using Water/ACN.[2]
Issue 3: "My compound elutes immediately (at the solvent front)."
Diagnosis: The solvent system is too strong (too polar) or the compound is ionizing (forming a salt). Solution:
-
Check pH: If the compound is an amine salt, freebase it before loading, or use a buffered mobile phase.
-
Weaken Solvent: If using EtOAc/MeOH, switch to DCM/MeOH (DCM is weaker than EtOAc).
-
Hold Gradient: Insert an isocratic hold (0% B) for 2 CVs at the start of the run.
Advanced Troubleshooting Logic
Use this flow when standard protocols fail.
Figure 2: Troubleshooting logic for common purification failures.
References & Authority
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution."[3][4] J. Org.[3][4][5] Chem.1978 , 43, 2923–2925.[3][4] (The foundational text on flash chromatography parameters).
-
Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Application Note AN83. Link (Authoritative source on HILIC/Polar purification).
-
Biotage. "The Flash Purification Handbook." Biotage AB, 2018 .[6] (Industry standard guide for solvent selection and loading capacity).
-
University of Rochester. "Chromatography: Solvent Systems For Flash Column." Link (Verified data on solvent strength and silica dissolution limits).
-
BenchChem. "Overcoming challenges in the purification of heterocyclic compounds." Link (Specific troubleshooting for heterocycles/lactams).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one Isomers
Introduction: Navigating the Structural Complexity of Pyrrolopyrrolones
The 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one scaffold represents a core structural motif in medicinal chemistry, offering a rigid, bicyclic lactam system with diverse potential for functionalization. As with many heterocyclic systems, synthetic routes can often yield a mixture of isomers, or a single isomer whose precise structure requires unambiguous confirmation. The subtle differences in the placement of a single double bond can profoundly impact the molecule's three-dimensional shape, electronics, and, consequently, its biological activity.
Direct, published NMR data for the specific parent compound 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one is not extensively available in the literature. Therefore, this guide adopts a predictive and methodological approach, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.[1][2] We will provide researchers, scientists, and drug development professionals with the strategic framework and experimental tools necessary to confidently identify and differentiate the key isomers of this scaffold upon their synthesis. This guide emphasizes the "why" behind experimental choices, empowering the researcher to not only acquire data but to interpret it with a high degree of scientific rigor.
Defining the Isomeric Landscape
The nomenclature 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one implies a dihydro-pyrrolopyrrolone system. Based on synthetic accessibility and chemical stability, two primary isomers are most likely to be encountered. The key difference between them is the position of the endocyclic double bond. For clarity in this guide, we will designate them as Isomer A (Δ²) and Isomer B (Δ³).
Figure 1: Plausible isomers of 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one.
The structural assignment hinges on distinguishing the chemical environments of the protons and carbons in these two closely related frameworks. While 1D ¹H and ¹³C NMR provide the initial clues, their unambiguous differentiation requires the application of 2D NMR techniques.
Comparative Analysis of Predicted NMR Signatures
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Isomers A and B. These predictions are based on established substituent effects in pyrrole systems, the electronic influence of the lactam functionality, and comparative data from related heterocyclic compounds.[1][3][4] The primary differentiating features are highlighted.
Predicted ¹H NMR Chemical Shifts
Causality Behind Predictions:
-
H-2/H-3 (Vinyl Protons): In Isomer A , H-2 and H-3 form a vinyl pair. H-2, being α to the N-1 nitrogen, is expected to be more deshielded than H-3.[1]
-
H-3 (Methylene Proton): In Isomer B , the C-3 position is now an sp³-hybridized carbon, and its attached protons (H-3a/b) would appear significantly upfield as a multiplet, coupled to the adjacent H-2.
-
H-2 (Olefinic Proton): The lone H-2 vinyl proton in Isomer B would likely appear as a triplet due to coupling with the two H-3 protons.
-
H-5 (Methylene Protons): The protons at C-5 are adjacent to the electron-withdrawing lactam carbonyl (C-6). This deshielding effect places their signal in the 3.0-4.0 ppm range, a characteristic feature in similar lactam-containing rings.[5]
-
N-H Protons: The chemical shifts of N-H protons (N-1 and N-4) are highly dependent on solvent and concentration and typically appear as broad singlets.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton Assignment | Isomer A (Δ²) | Isomer B (Δ³) | Key Differentiating Feature |
| H-1 (NH) | 10.5 - 12.0 (br s) | 8.0 - 9.5 (br s) | N-1 environment changes significantly |
| H-2 | ~6.8 (d) | ~5.9 (t) | Multiplicity and Shift |
| H-3 | ~6.1 (d) | ~2.9 (m) | Vinyl vs. Aliphatic |
| H-4 (NH) | 7.5 - 9.0 (br s) | 8.0 - 9.5 (br s) | Similar environment |
| H-5 (CH₂) | ~3.5 (s) | ~3.6 (t) | Coupling to H-4 may differ |
Predicted ¹³C NMR Chemical Shifts
Causality Behind Predictions:
-
C-6 (Carbonyl): The lactam carbonyl carbon is consistently found in the 160-175 ppm region.[6]
-
C-2 & C-3 (Olefinic Carbons): In Isomer A , both C-2 and C-3 are sp² hybridized and will appear in the olefinic region (~110-130 ppm).
-
C-3a & C-6a (Bridgehead): The chemical shifts of the bridgehead carbons are sensitive to the overall ring strain and electronic structure. The key differentiator will be the nature of the adjacent carbons.
-
C-3 (Aliphatic Carbon): The most telling signal for Isomer B will be the appearance of an sp³ carbon signal for C-3 around 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon Assignment | Isomer A (Δ²) | Isomer B (Δ³) | Key Differentiating Feature |
| C-2 | ~125 | ~115 | sp² in both, shift differs |
| C-3 | ~110 | ~35 | sp² vs. sp³ Hybridization |
| C-3a | ~130 | ~135 | Environment change |
| C-5 | ~45 | ~48 | Minor shift expected |
| C-6 (C=O) | ~170 | ~172 | Similar environment |
| C-6a | ~140 | ~145 | Environment change |
The Decisive Role of 2D NMR Spectroscopy
While 1D NMR provides a strong hypothesis, 2D NMR experiments offer definitive proof of structure by revealing through-bond correlations.[7][8] For differentiating Isomers A and B, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.
HMBC Strategy: This experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). By carefully analyzing these long-range correlations, we can piece together the carbon skeleton and unequivocally place the double bond.
-
For Isomer A (Δ²): We would expect to see a crucial ³J correlation from the H-5 methylene protons to the C-3a bridgehead carbon. Furthermore, the vinyl proton H-2 should show a correlation to the other bridgehead carbon, C-6a .
-
For Isomer B (Δ³): The aliphatic H-3 protons would be key. They should show a strong ³J correlation to the bridgehead carbon C-6a . The absence of a correlation from H-5 to a vinyl carbon at the 3a-position would be equally telling.
Figure 2: Decisive HMBC correlations for differentiating Isomers A and B.
Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
Trustworthy data is the bedrock of structural elucidation. The following protocol outlines the steps for acquiring a publication-quality HMBC spectrum, designed as a self-validating system where each step ensures the integrity of the final result.
Objective: To obtain an HMBC spectrum with sufficient resolution and signal-to-noise to unambiguously identify ²JCH and ³JCH correlations.
Instrumentation: 400 MHz (or higher) NMR Spectrometer with a broadband probe.
Methodology:
-
Sample Preparation (Trustworthiness Pillar):
-
Accurately weigh 15-20 mg of the purified pyrrolopyrrolone isomer. Causality: A higher concentration is needed than for ¹H NMR to compensate for the lower sensitivity of the HMBC experiment.
-
Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.96% D). Causality: High isotopic purity minimizes residual solvent signals that could obscure correlations.
-
Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube. Causality: Removes particulate matter that degrades spectral quality (peak shape and resolution).
-
-
Instrument Setup & Tuning:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field until the lock signal is optimized and stable. Causality: A highly homogeneous magnetic field is critical for sharp lines and high resolution, which is necessary to resolve close correlations.
-
Tune and match the probe for both the ¹H and ¹³C frequencies. Causality: Ensures maximum energy transfer and sensitivity for both nuclei, which is essential for detecting weak long-range correlations.
-
-
Acquisition of 1D Spectra:
-
Acquire a standard quantitative ¹H spectrum and a ¹³C{¹H} spectrum. Causality: These are required to set the spectral widths and offsets for the 2D experiment, ensuring all signals of interest are included in the HMBC.
-
-
HMBC Experiment Setup & Acquisition:
-
Load a standard, vendor-supplied HMBC pulse program (e.g., hmbcgplpndqf on a Bruker system).
-
Set the spectral widths in both dimensions (F2 for ¹H, F1 for ¹³C) based on the 1D spectra.
-
Crucial Parameter: Set the long-range coupling delay (typically CNST2 or D6) to optimize for a J-coupling of 8-10 Hz. This value is a good compromise for detecting both ²J and ³J correlations. A delay calculated for 8 Hz is approximately 62.5 ms (1/(2J)).
-
Set an appropriate number of scans (e.g., 8-16) and dummy scans (e.g., 4-8) to achieve a stable steady state and good signal-to-noise.
-
The number of increments in the indirect dimension (F1) should be at least 256 to ensure adequate resolution for carbon signals.
-
Start the acquisition. Experiment time can range from 1 to 4 hours depending on concentration and instrument sensitivity.
-
-
Data Processing & Analysis:
-
Apply a sine-squared window function in both dimensions before Fourier transformation. Causality: This enhances signal-to-noise at a slight cost to resolution, which is generally a favorable trade-off for HMBC.
-
Phase the spectrum carefully.
-
Calibrate the axes using the known solvent residual peak or an internal standard (TMS).
-
Analyze the cross-peaks to identify proton-carbon correlations over 2 and 3 bonds, comparing the observed correlations against the predicted patterns for each isomer (as shown in Figure 2).
-
Figure 3: Workflow for unambiguous isomer identification using HMBC.
Conclusion
The structural characterization of novel or sparsely documented heterocyclic systems like 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one isomers demands a logical, multi-faceted NMR approach. While 1D NMR spectra provide the initial, essential pieces of the puzzle, they are often insufficient for unequivocal isomer differentiation. The strategic application of 2D NMR, particularly the HMBC experiment, is indispensable. By predicting the spectral features of each potential isomer and targeting the key long-range correlations that act as structural fingerprints, researchers can overcome the challenge of limited reference data. The rigorous experimental protocol provided herein ensures the acquisition of high-fidelity data, forming a solid foundation for confident and accurate structural assignment, a critical step in any drug discovery or chemical development program.
References
-
Ganesh B. Deshmukh et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8):393-399. [Link]
-
H. A. Derar et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
-
Hamish McNab (1988). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Ilia V. Egorov et al. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Molecules, 26(11), 3355. [Link]
-
G. Giorgi et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][2][5]benzodiazepin-4-one, -6-one, and -4,6-dione. Journal of the American Society for Mass Spectrometry, 7(7):653-63. [Link]
-
Denisa Dumitrescu et al. (2013). NEW SUBSTITUTED PYRROLES OBTAINED IN SEARCHING FOR PYRROLO[1,2-a]QUINAZOLINE FRAMEWORK. Revue Roumaine de Chimie, 58(9-10), 785-791. [Link]
-
Pavel S. Morozov et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Preprints.org. [Link]
-
Z. Faghih et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Organic Chemistry International. [Link]
-
R. Ahmed (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397. [Link]
-
H. Iida et al. (2006). A CONVENIENT SYNTHESIS OF 2-FUNCTIONALIZED PYRROLO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. HETEROCYCLES, 69(1), 435-446. [Link]
-
A. K. Priya et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Saudi Chemical Society, 22(6), 639-664. [Link]
-
E. S. Zagórska et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 87-94. [Link]
-
M. G. Vetelino et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1553-1559. [Link]
-
L. A. LeBlanc & M. F. Mesleh (2020). The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Journal of Pharmaceutical Sciences, 109(1), 1-15. [Link]
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Blog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ptfarm.pl [ptfarm.pl]
- 5. jocpr.com [jocpr.com]
- 6. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjupublisher.com [rjupublisher.com]
- 8. emerypharma.com [emerypharma.com]
A Comparative Guide to the Binding Affinity of Pyrrolo[2,3-c]pyrrole vs. Pyrrolo[2,3-b]pyrrole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyrrole scaffold, an isostere of indole, has emerged as a privileged structure in the design of targeted therapeutics. The arrangement of the nitrogen atoms within this bicyclic heteroaromatic system gives rise to different isomers, with pyrrolo[2,3-c]pyrrole and pyrrolo[2,3-b]pyrrole being of significant interest. The subtle difference in the placement of a nitrogen atom can profoundly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its binding affinity and selectivity for biological targets. This guide provides a comparative analysis of these two isomeric scaffolds, drawing upon available experimental data to inform rational drug design.
Structural and Electronic Differences: A Tale of Two Isomers
The core distinction between pyrrolo[2,3-c]pyrrole and pyrrolo[2,3-b]pyrrole lies in the position of the non-bridgehead nitrogen atom. In the pyrrolo[2,3-b]pyrrole system, often referred to as 7-azaindole when incorporated into larger structures, the nitrogen atoms are in a 1,4-relationship, whereas in the pyrrolo[2,3-c]pyrrole (6-azaindole) isomer, they are in a 1,5-relationship. This seemingly minor change has significant implications for the electron density distribution across the ring system.
The 7-azaindole (pyrrolo[2,3-b]pyrrole) scaffold is a well-established bioisostere for the purine core of ATP, making it a highly effective framework for competitive kinase inhibitors. The nitrogen at position 7 can act as a hydrogen bond acceptor, mimicking the interaction of the N7 of adenine with the kinase hinge region.[1] The pyrrolo[2,3-c]pyrrole scaffold, while less explored in this context, also presents unique electronic features and potential for distinct interactions with protein targets.
Figure 1: Chemical structures of pyrrolo[2,3-b]pyrrole and pyrrolo[2,3-c]pyrrole.
Comparative Binding Affinity: A Look at the Evidence
Direct comparative studies of the binding affinities of pyrrolo[2,3-c]pyrrole and pyrrolo[2,3-b]pyrrole derivatives against the same biological target are limited in the public domain. However, by examining individual studies on each scaffold, we can draw some inferences about their potential as pharmacophores. The majority of research has focused on the pyrrolo[2,3-b]pyridine (a close analog of pyrrolo[2,3-b]pyrrole) and pyrrolo[2,3-d]pyrimidine scaffolds as kinase inhibitors.
Case Study: Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent inhibitors for a variety of kinases. Its ability to form key hydrogen bonds with the hinge region of the ATP binding site is a major contributor to its high affinity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 41 | GSK-3β | 0.22 | [2] |
| Compound 46 | GSK-3β | 0.26 | [2] |
| Compound 54 | GSK-3β | 0.24 | [2] |
| AIPP Analog | IKKα | Ki = 10 | [3] |
| Compound 4h | FGFR1 | 7 | [4] |
Table 1: Binding affinities of selected pyrrolo[2,3-b]pyridine derivatives against various kinases.
The data in Table 1 highlights the impressive potency that can be achieved with the pyrrolo[2,3-b]pyridine scaffold, with several compounds exhibiting low nanomolar to sub-nanomolar inhibitory activity.[2][3][4]
Case Study: Pyrrolo[2,3-c]pyridine Derivatives
While less prevalent in the literature as kinase inhibitors, pyrrolo[2,3-c]pyridine derivatives have shown promise in other therapeutic areas. For instance, they have been investigated as potential treatments for neurological and immune system disorders.[5]
| Compound ID | Target/Activity | IC50 or Activity | Reference |
| Compound 1r | FMS Kinase | 30 nM | [6] |
| Compound 1e | FMS Kinase | 60 nM | [6] |
Table 2: Inhibitory activity of selected pyrrolo[3,2-c]pyridine (an isomer of pyrrolo[2,3-c]pyridine) derivatives.
The data for the isomeric pyrrolo[3,2-c]pyridine scaffold also demonstrates the potential for potent inhibition of kinase targets.[6]
Experimental Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single experiment.
Step-by-Step Protocol for ITC Analysis of a Pyrrolopyrrole-based Kinase Inhibitor
1. Sample Preparation:
-
Protein: Dialyze the purified kinase extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) to ensure buffer matching. Centrifuge the protein solution to remove any aggregates. The final protein concentration in the sample cell should be 10-50 times the expected Kd.
-
Inhibitor: Dissolve the pyrrolopyrrole derivative in the same dialysis buffer used for the protein. The final concentration of the inhibitor in the syringe should be 10-20 times the protein concentration in the cell. Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions (typically <2%) to minimize heat of dilution effects.
-
Degassing: Thoroughly degas both the protein and inhibitor solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
2. Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample and reference cells with the ITC buffer.
-
Fill the reference cell with the ITC buffer.
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
3. Titration:
-
Load the inhibitor solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip and to account for initial mixing artifacts.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient time between injections (e.g., 120-180 seconds) to allow the system to return to thermal equilibrium.
4. Data Analysis:
-
Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Figure 2: Experimental workflow for Isothermal Titration Calorimetry.
Conclusion and Future Directions
Both the pyrrolo[2,3-c]pyrrole and pyrrolo[2,3-b]pyrrole scaffolds offer significant potential for the development of potent and selective inhibitors for a range of biological targets. The pyrrolo[2,3-b]pyridine core, a close analog of pyrrolo[2,3-b]pyrrole, is a well-validated and highly successful scaffold in kinase inhibitor design, largely due to its ability to effectively mimic the ATP purine ring and engage in crucial hydrogen bonding interactions with the kinase hinge region.
While the available data on pyrrolo[2,3-c]pyrrole derivatives is less extensive in the context of kinase inhibition, the demonstrated potency of its isomers suggests that this scaffold also holds considerable promise. The different arrangement of the nitrogen atoms in the pyrrolo[2,3-c]pyrrole core may lead to altered hydrogen bonding patterns and steric interactions within a target's binding site, potentially offering a route to improved selectivity or the ability to target different classes of proteins.
To fully elucidate the relative merits of these two isomeric scaffolds, direct, head-to-head comparative studies are essential. The synthesis and evaluation of focused libraries of both pyrrolo[2,3-c]pyrrole and pyrrolo[2,3-b]pyrrole derivatives against a panel of relevant biological targets would provide invaluable data for guiding future drug discovery efforts. Such studies, coupled with structural biology and computational modeling, will undoubtedly unlock the full potential of these versatile heterocyclic systems.
References
- (Reference for SPR-based screening)
- (Reference for SPR-based screening)
- (Reference for SPR-based screening)
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- (Reference for ITC)
- (Reference for SPR)
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
- (Reference for SPR)
- (Reference for ITC)
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- (Reference for SAR of pyrrolopyrimidines)
- (Reference for SPR protocol)
- (Reference for SAR)
- Rapid measurement of inhibitor binding kinetics by isothermal titr
- Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed.
- (Reference for SAR)
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- (Reference for synthesis of pyrrolo[2,3-d]pyrimidines)
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline deriv
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- (Reference for synthesis of pyrrole deriv
- (Reference for pyrrolo[3,2-c]pyridine deriv
- (Reference for SAR)
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. MDPI.
- A Comparative Guide to Pyrrolo[3,2-b]pyrrole and Diketopyrrolopyrrole in Organic Field-Effect Transistors. Benchchem.
- In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. SciELO México.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
